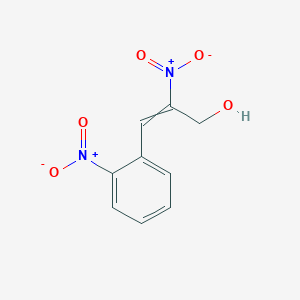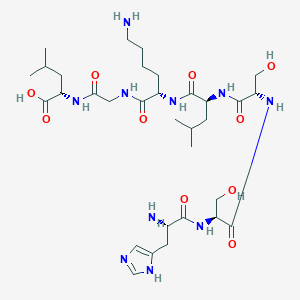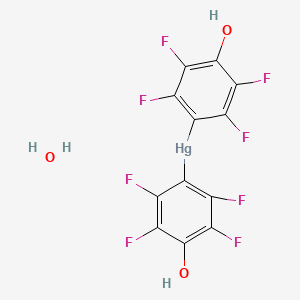![molecular formula C25H25N7O3 B14190353 Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- CAS No. 850070-72-3](/img/structure/B14190353.png)
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a pteridine ring system substituted with an amino group and a dimethoxyphenyl group, as well as a benzoyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization reactions, nucleophilic substitutions, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods typically involve the use of readily available starting materials and catalysts to achieve high yields and purity. For example, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups such as amino, methoxy, and benzoyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reaction conditions typically include solvents like dichloromethane or ethanol and catalysts like palladium or copper salts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the benzoyl group can yield alcohols. Substitution reactions can introduce various functional groups, resulting in a wide range of piperazine derivatives with different properties .
Scientific Research Applications
In medicinal chemistry, piperazine derivatives are known for their pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
In biology, piperazine derivatives have been used as tools to study enzyme functions and receptor interactions. Their ability to modulate biological pathways has made them useful in research on signal transduction and cellular communication .
In industry, piperazine derivatives are employed as intermediates in the synthesis of agrochemicals, dyes, and polymers. Their chemical reactivity and stability make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . Additionally, the compound’s structure allows it to interact with other receptors and enzymes, modulating various biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- can be compared to other piperazine derivatives and similar heterocyclic compounds. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its antimetabolite and anticancer activities.
The uniqueness of piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- lies in its specific substitution pattern and the presence of the pteridine ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
850070-72-3 |
|---|---|
Molecular Formula |
C25H25N7O3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[4-[2-amino-6-(3,4-dimethoxyphenyl)pteridin-4-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25N7O3/c1-34-19-9-8-17(14-20(19)35-2)18-15-27-22-21(28-18)23(30-25(26)29-22)31-10-12-32(13-11-31)24(33)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,26,27,29,30) |
InChI Key |
FFXNHSOPIGMKMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)

![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)

![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
